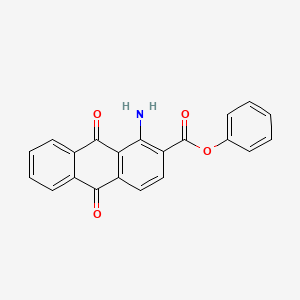
phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate, also known as PADAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PADAC is a synthetic compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce DNA damage and apoptosis in cancer cells. phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, the inhibition of angiogenesis, and the generation of singlet oxygen. phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has also been shown to have low toxicity and to be well-tolerated in animal models.
実験室実験の利点と制限
Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has several advantages for lab experiments, including its synthetic accessibility, high stability, and low toxicity. However, one of the limitations of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate, including the development of more efficient synthesis methods, the optimization of its photodynamic therapy properties, and the investigation of its potential applications in other fields, such as organic electronics and materials science. Additionally, further studies are needed to determine the optimal dosage and administration of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate for its potential use in cancer treatment.
合成法
Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been synthesized using different methods, including the reaction of anthraquinone with aniline and phthalic anhydride, the reaction of 9,10-anthraquinone with aniline and phthalic acid, and the reaction of anthraquinone with 2-nitroaniline and phthalic anhydride. These methods have been optimized to obtain high yields of phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate and minimize the formation of by-products.
科学的研究の応用
Phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been studied for its potential applications in various fields, including cancer treatment, photodynamic therapy, and organic electronics. In cancer treatment, phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In photodynamic therapy, phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been used as a photosensitizer to generate singlet oxygen and induce cell death. In organic electronics, phenyl 1-amino-9,10-dioxo-9,10-dihydro-2-anthracenecarboxylate has been used as an electron transport material in organic light-emitting diodes and organic solar cells.
特性
IUPAC Name |
phenyl 1-amino-9,10-dioxoanthracene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c22-18-16(21(25)26-12-6-2-1-3-7-12)11-10-15-17(18)20(24)14-9-5-4-8-13(14)19(15)23/h1-11H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOHODCSYVIPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 1-aminoanthraquinone-2-carboxylate | |
CAS RN |
5959-02-4 |
Source


|
| Record name | Phenyl 1-aminoanthraquinone-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL 1-AMINOANTHRAQUINONE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY370FM59F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

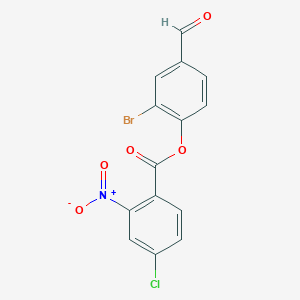


![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)
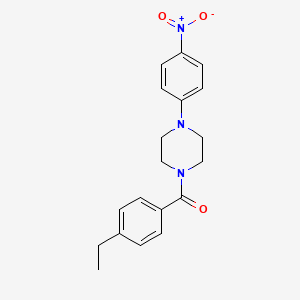
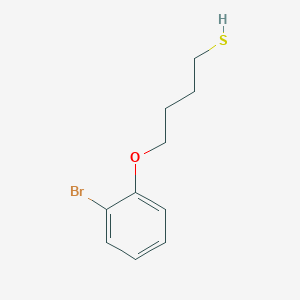
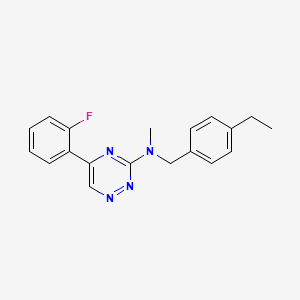
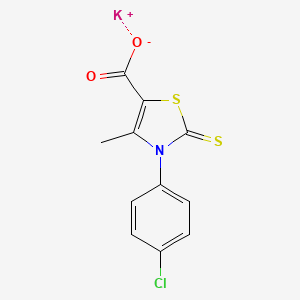

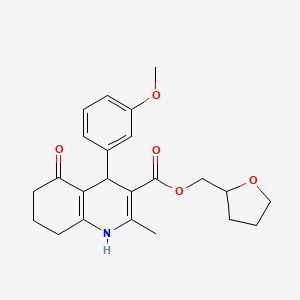
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)

![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)